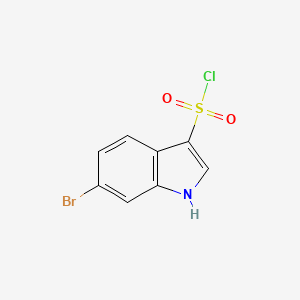

6-溴-1H-吲哚-3-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

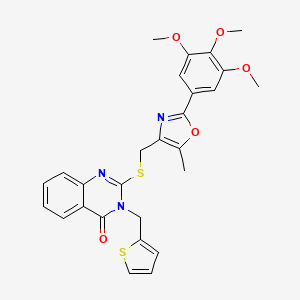

6-bromo-1H-indole-3-sulfonyl chloride is a chemical compound that belongs to the class of heterocyclic compounds . It is a derivative of indole, which is a bicyclic structure consisting of a benzene ring fused with a pyrrole ring . The indole moiety is crucial in medicinal chemistry due to its physiological action . The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .

Synthesis Analysis

The synthesis of indole-sulfonamide derivatives, such as 6-bromo-1H-indole-3-sulfonyl chloride, has been gaining interest due to their pharmacological properties . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Molecular Structure Analysis

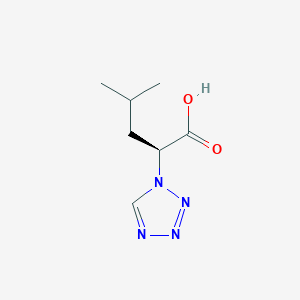

The molecular formula of 6-bromo-1H-indole-3-sulfonyl chloride is C8H5BrClNO2S . The structure of this compound includes a benzene ring fused with a pyrrole ring to form a bicyclic structure .Chemical Reactions Analysis

Indole and its derivatives are versatile building blocks in synthesis, providing access to diverse heterocycles . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .科学研究应用

Indole Synthesis and Classification

6-Bromo-1H-indole-3-sulfonyl chloride是合成吲哚的化合物,吲哚是许多生物活性化合物中存在的结构。吲哚合成是一个重要的研究领域,因为它具有与生物靶点结合的亲和力。吲哚合成的分类基于吲哚环中形成的最后一个键,并可分为九种策略方法。这种分类有助于研究人员了解当前技术水平,并避免在合成策略中重复(Taber & Tirunahari, 2011)。

在人类免疫缺陷病毒(HIV)抑制中的作用

吲哚基芳基磺酮,包括6-溴-1H-吲哚-3-磺酰氯的衍生物,已被确定为人类免疫缺陷病毒类型1非核苷类逆转录酶的有效抑制剂。这些化合物的结构修饰显示出对治疗艾滋病及相关感染有希望(Famiglini & Silvestri, 2018)。

抗肿瘤性能

磺胺类化合物,如6-溴-1H-吲哚-3-磺酰氯,显示出重要的生物学性能,包括抗肿瘤效果。磺胺类化合物的结构活性关系表明它们在药物化学和未来具有抗肿瘤性能的药物开发中的重要性(Azevedo-Barbosa et al., 2020)。

环境和水处理应用

研究强调了类似6-溴-1H-吲哚-3-磺酰氯的化合物在通过电化学过程处理受污染水中的应用。某些离子的存在,如氯离子,可以显著影响处理过程,特别是在电化学氧化过程中生成副产物(Radjenovic & Sedlak, 2015)。

对高级氧化过程的影响

在高级氧化过程中,氯离子的存在,可能源自类似6-溴-1H-吲哚-3-磺酰氯的化合物,可以影响处理方法的效率和结果。了解氯离子与强氧化剂的相互作用对于有效设计和应用处理过程至关重要(Oyekunle et al., 2021)。

作用机制

安全和危害

未来方向

Indole and its derivatives are gaining a lot of interest due to their pharmacological properties . The goal of future work is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

属性

IUPAC Name |

6-bromo-1H-indole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO2S/c9-5-1-2-6-7(3-5)11-4-8(6)14(10,12)13/h1-4,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNCVZGFIBIGAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene](/img/structure/B2411410.png)

![5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2411415.png)

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2411421.png)

![3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2411430.png)

![2-benzyl-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2411431.png)